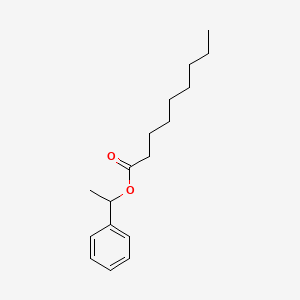
1-Phenylethyl nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylethyl nonanoate, also known as nonanoic acid, 1-phenylethyl ester, is an organic compound with the molecular formula C17H26O2. It is an ester formed from nonanoic acid and 1-phenylethanol. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Vorbereitungsmethoden
1-Phenylethyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and 1-phenylethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Nonanoic acid+1-Phenylethanol→1-Phenylethyl nonanoate+Water
In industrial settings, this esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Analyse Chemischer Reaktionen
1-Phenylethyl nonanoate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into nonanoic acid and 1-phenylethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: Esters can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions for these reactions include acidic or basic catalysts for hydrolysis, and metal hydrides for reduction .
Wissenschaftliche Forschungsanwendungen
1-Phenylethyl nonanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: Esters like this compound are studied for their roles in biological systems, particularly in the context of pheromones and signaling molecules.
Medicine: Research into esters often explores their potential as prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.
Industry: This compound is used in the fragrance and flavor industries due to its pleasant odor, and it is also studied for its potential use in biodegradable plastics and other materials .
Wirkmechanismus
The mechanism of action of 1-Phenylethyl nonanoate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that break down esters into their corresponding acids and alcohols. This hydrolysis reaction is crucial for the compound’s metabolism and biological activity. The molecular targets and pathways involved in its action depend on the specific context in which it is used, such as in fragrance perception or as a prodrug .
Vergleich Mit ähnlichen Verbindungen
1-Phenylethyl nonanoate can be compared with other esters, such as:
Ethyl acetate: Commonly used as a solvent in laboratories and industries.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl benzoate: Used in perfumes and as a solvent.
What sets this compound apart is its unique combination of nonanoic acid and 1-phenylethanol, which gives it distinct properties and applications. Its longer carbon chain compared to simpler esters like ethyl acetate results in different physical and chemical properties, such as boiling point and solubility .
Eigenschaften
CAS-Nummer |
3718-94-3 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
1-phenylethyl nonanoate |
InChI |
InChI=1S/C17H26O2/c1-3-4-5-6-7-11-14-17(18)19-15(2)16-12-9-8-10-13-16/h8-10,12-13,15H,3-7,11,14H2,1-2H3 |
InChI-Schlüssel |
YSGWVEZCLDVWJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OC(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate](/img/structure/B14145842.png)

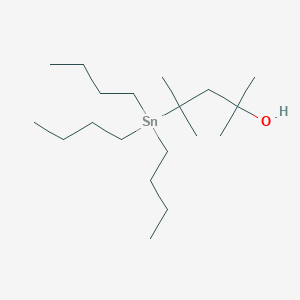
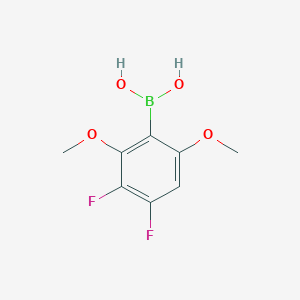


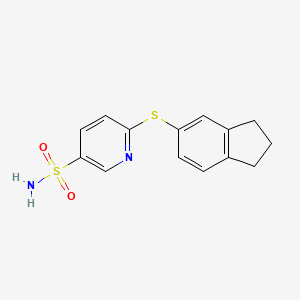

![3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14145878.png)
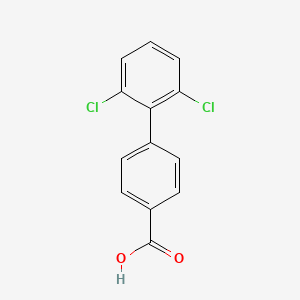
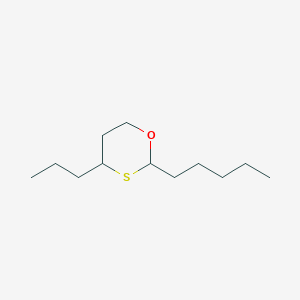


![3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole](/img/structure/B14145904.png)
